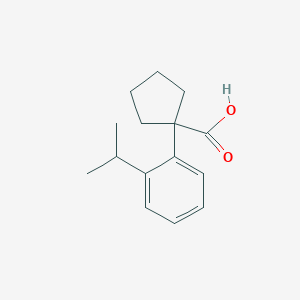
1-(2-Isopropylphenyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclopentane carboxylic acid, featuring a phenyl ring substituted with an isopropyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(propan-2-yl)phenyl cyclopentane.
Cyclopentane Carboxylation: The cyclopentane ring is then carboxylated using a suitable carboxylating agent such as carbon dioxide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation Products: Ketones, alcohols.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-[2-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-[4-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid, 1-[3-(propan-2-yl)phenyl]cyclopentane-1-carboxylic acid.
Uniqueness: The position of the isopropyl group on the phenyl ring (second position) imparts distinct chemical and biological properties, differentiating it from its isomers.
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(2-propan-2-ylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c1-11(2)12-7-3-4-8-13(12)15(14(16)17)9-5-6-10-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
STZGROWARNLXAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1C2(CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


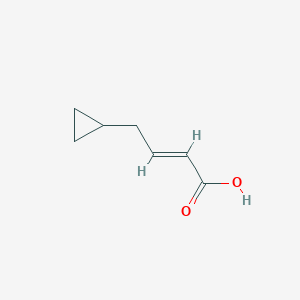
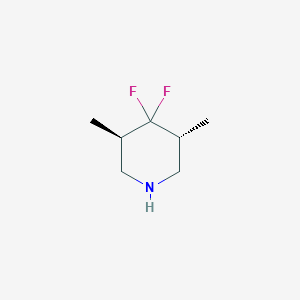
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
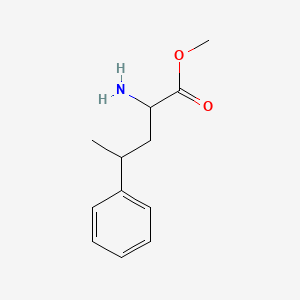
![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
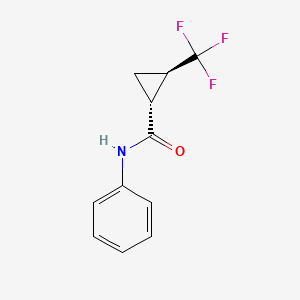


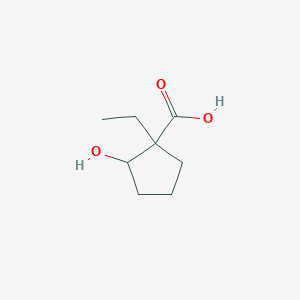

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

